1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a thiophene ring, a piperazine ring, and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiophene derivative and the piperazine ring are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylprop-2-enyl group can undergo hydrogenation to form the corresponding alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethylthiophen-3-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine .
- 1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]morpholine .
Uniqueness
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-17-9-15-22-19(17)16-21-13-11-20(12-14-21)10-5-8-18-6-3-2-4-7-18/h2-9,15H,10-14,16H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJMCXELPGPEI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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